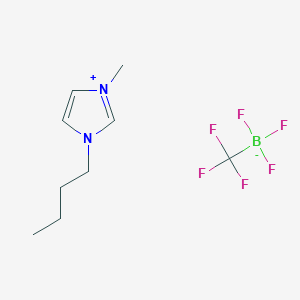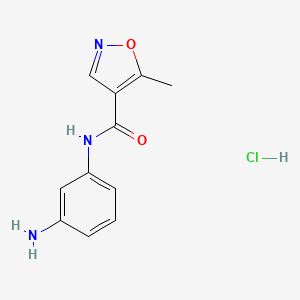
Acide 2-bromo-5-fluoropyridine-4-boronique
Vue d'ensemble
Description
2-Bromo-5-fluoropyridine-4-boronic acid is a useful research compound. Its molecular formula is C5H4BBrFNO2 and its molecular weight is 219.81 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-5-fluoropyridine-4-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-5-fluoropyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-fluoropyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de biaryles fluorés
Acide 2-bromo-5-fluoropyridine-4-boronique : est utilisé dans les réactions de couplage de Suzuki pour synthétiser des biaryles fluorés . Ces composés sont importants en chimie médicinale en raison de leur activité biologique potentielle et de leur capacité à moduler les propriétés pharmacocinétiques.
Développement d'antagonistes du mGluR5
Ce composé joue un rôle dans la synthèse d'antagonistes du mGluR5, qui sont explorés pour le traitement de la douleur neuropathique . La modulation des récepteurs mGluR5 est une approche prometteuse dans la recherche sur la gestion de la douleur.
Réactions d'homo-couplage catalysées par le palladium
Il peut subir des réactions d'homo-couplage catalysées par le palladium pour produire des biaryles . Ce processus est précieux pour créer des molécules organiques complexes avec une grande précision.
α-Arylation des esters
Le composé est utilisé dans l'α-arylation d'esters catalysée par le palladium, conduisant à la formation de 4-pyridylcarboxypipéridines . Ces structures sont des intermédiaires importants dans la synthèse pharmaceutique.
Synthèse de complexes organométalliques
This compound : est utilisé pour préparer des complexes organométalliques, tels que les complexes organoiridium de type Janus, qui ont des applications en catalyse et en science des matériaux .
Synthèse de ligands pour la catalyse par les métaux de transition
Le composé est essentiel dans la synthèse de ligands pour la catalyse par les métaux de transition . Ces ligands peuvent améliorer l'efficacité et la sélectivité de divers processus catalytiques.
Recherche sur les matériaux électroniques
En raison de ses propriétés électroniques, l'this compound est également étudié pour son application dans les matériaux électroniques . L'atome de fluor peut influencer la distribution électronique dans les matériaux, ce qui est crucial pour les semi-conducteurs et autres composants électroniques.
Blocs de construction fluorés pour les banques de composés chimiques
Enfin, il sert de bloc de construction fluoré pour les banques de composés chimiques . Ces banques de composés sont essentielles pour le criblage à haut débit dans la découverte de médicaments, permettant aux chercheurs d'explorer efficacement un vaste espace chimique.
Mécanisme D'action
Target of Action
The primary target of 2-Bromo-5-fluoropyridine-4-boronic acid is the palladium catalyst used in the Suzuki-Miyaura coupling reaction . This reaction is a type of carbon-carbon bond-forming process that is widely used in organic synthesis .
Mode of Action
2-Bromo-5-fluoropyridine-4-boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is followed by an oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-Bromo-5-fluoropyridine-4-boronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of various organic compounds, including biaryls .
Pharmacokinetics
It’s known that the compound’s stability and reactivity in the suzuki-miyaura coupling reaction contribute to its bioavailability .
Result of Action
The action of 2-Bromo-5-fluoropyridine-4-boronic acid results in the formation of new organic compounds. For instance, it can undergo a palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catalyzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .
Action Environment
The action, efficacy, and stability of 2-Bromo-5-fluoropyridine-4-boronic acid are influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions, which are generally mild and tolerant of various functional groups, can affect the compound’s action . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
Analyse Biochimique
Biochemical Properties
In biochemical reactions, 2-Bromo-5-fluoropyridine-4-boronic acid plays a significant role. It is known to interact with various enzymes and proteins, particularly in the Suzuki-Miyaura coupling process . The nature of these interactions is largely dependent on the specific conditions of the reaction, including the presence of other compounds and the environmental conditions.
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Bromo-5-fluoropyridine-4-boronic acid exerts its effects through various mechanisms. It is known to participate in palladium-catalyzed homo-coupling reactions, leading to the formation of biaryl compounds . Additionally, it can be employed in a palladium-catalyzed α-arylation of esters, leading to 4-pyridylcarboxypiperidines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-fluoropyridine-4-boronic acid can change over time. Factors such as the compound’s stability, degradation, and long-term effects on cellular function are important considerations in both in vitro and in vivo studies .
Metabolic Pathways
It is known that this compound can participate in Suzuki-Miyaura coupling, a key reaction in many metabolic processes .
Transport and Distribution
Current knowledge suggests that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation .
Propriétés
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQCYFLMAUPOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660043 | |
| Record name | (2-Bromo-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-43-9 | |
| Record name | (2-Bromo-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-43-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bis(3,5-bis(trifluoromethyl)phenyl)(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1521970.png)




![Methyl 3-[({4-[(phenylcarbamoyl)amino]phenyl}amino)methyl]benzoate](/img/structure/B1521979.png)
![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)

